molecular formula C27H44FO4P B2590449 bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate CAS No. 382149-58-8

bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate

Cat. No. B2590449
M. Wt: 482.617
InChI Key: BTMZUQIPLOYBMO-UHFFFAOYSA-N
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Description

Bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate (BPMP) is an organophosphonate compound that is used in a variety of scientific research applications. This compound is of particular interest due to its ability to bind to certain proteins and its ability to act as a catalyst in certain biochemical reactions. It has been used in a variety of applications, including in studies of enzyme kinetics, protein-ligand interactions, and the effect of phosphonates on the structure and function of proteins. In

Scientific Research Applications

Synthesis and Anticancer Activity

A novel class of bis-heterocyclic bisphosphonates/phosphonamidates, synthesized utilizing the Pudovick reaction, showed significant anticancer activity. These compounds, including bis-[3-(3-chloro-4-fluorophenyl)-2-oxo-3,4-dihydro-2H-2λ5-benzo[e][1,3,2]oxazaphosphinin-2-yl]arylmethanes, exhibited anticancer efficacy across several human tumor cell lines, indicating potential applications in cancer treatment and the utility of bisphosphonates in medicinal chemistry (Y. B. Kiran et al., 2008).

Bifunctional Acyclic Nucleoside Phosphonates

The synthesis of novel bisphosphonate alkylating agents, including tetraisopropyl {2-[(mesyloxy)methyl]propane-1,3-diyl}bis(oxymethylene)bisphosphonate, explored their application in alkylation of various nucleobases. These studies provide insights into the potential use of bisphosphonates in the development of nucleoside analogs for therapeutic applications, despite not demonstrating antiviral or cytostatic activity (Silvie Vrbková et al., 2007).

Reactivity with Phosphorus(III) Compounds

Research on the reactivity of bis(trifluoroacetyl)-phenols toward selected λ3P derivatives has led to the production of tri-, tetra-, and pentacyclic α-(trifluoromethyl)phosphoranes. This work not only highlights the chemical versatility of phosphonates but also suggests their potential applications in synthesizing complex phosphorus-containing compounds with unique structural features (D. Sevenard et al., 2008).

Hydroxy- and Amino-Phosphonates and Bisphosphonates in Medicinal Chemistry

A comprehensive review of hydroxy- and amino-phosphonates and bisphosphonates has demonstrated their significance in medicinal and industrial chemistry. Hydroxy bisphosphonates, for instance, are effective for preventing bone loss in osteoporotic disease, showcasing the therapeutic potential of these compounds across various medical applications (B. Kaboudin et al., 2022).

Nickel and Iron Complexes for Catalytic Oligomerization

The synthesis and application of nickel and iron complexes with bis(oxazolinyl)phenylphosphonite ligands for the catalytic oligomerization of ethylene have been explored. This research indicates the potential of bisphosphonates in catalysis, particularly in the synthesis of polymers and other oligomeric materials (Fredy Speiser et al., 2004).

properties

IUPAC Name

bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(2-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44FO4P/c1-17(2)21-13-11-19(5)15-25(21)31-33(30,27(29)23-9-7-8-10-24(23)28)32-26-16-20(6)12-14-22(26)18(3)4/h7-10,17-22,25-27,29H,11-16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMZUQIPLOYBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C(C2=CC=CC=C2F)O)OC3CC(CCC3C(C)C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44FO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate

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